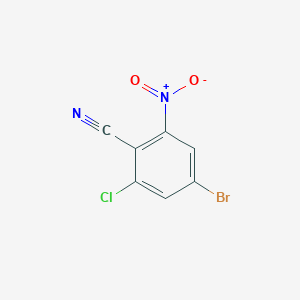

4-Bromo-2-chloro-6-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-chloro-6-nitrobenzonitrile is a chemical compound with the CAS Number: 2090516-35-9 . It is a powder in physical form and is used as an intermediate in organic synthesis and a ligand in transition metal complexes .

Synthesis Analysis

The synthesis of 4-Bromo-2-chlorobenzonitrile involves a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in an aqueous solution .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H2BrClN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H . The molecular weight of the compound is 261.46 .Chemical Reactions Analysis

As an organic nitrile, this compound is commonly used as a solvent and is further reacted for various applications such as the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals .Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 261.46 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Bending Properties in Halobenzonitrile Crystals

Research by Veluthaparambath et al. (2022) on the bending properties of 4-halobenzonitrile crystals, including 4-bromobenzonitrile, highlighted the compliance and plastic bending nature of these crystals due to their halogen bonding. Although this study did not directly address 4-Bromo-2-chloro-6-nitrobenzonitrile, it provides insight into how substitutions on the benzene ring can affect material properties, potentially impacting the design and development of new materials with specific mechanical characteristics. The study's findings on halogen bonding and crystal bending properties could be relevant for materials science and engineering applications (Veluthaparambath et al., 2022).

Vibrational Analysis and Quantum Chemical Calculations

Sert, Çırak, and Ucun (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, which shares structural similarities with this compound, offering insights into the molecular structure and vibrational frequencies through experimental and theoretical approaches. This research provides a foundational understanding of the molecular properties that could be applied to similar compounds, facilitating the exploration of their applications in material science, particularly in designing compounds with specific vibrational or electronic properties (Sert, Çırak, & Ucun, 2013).

Herbicide Resistance in Transgenic Plants

The study by Stalker, McBride, and Malyj (1988) on herbicide resistance in transgenic plants expressing a bacterial detoxification gene for bromoxynil (a related compound) highlights the potential biotechnological applications of this compound in developing herbicide-resistant crops. This research could inform future studies on creating genetically modified organisms (GMOs) that can withstand specific herbicides, enhancing agricultural productivity and sustainability (Stalker, McBride, & Malyj, 1988).

Electrochemical Generation of Free Radicals

Geske and Maki (1960) explored the electrochemical generation of free radicals, specifically the nitrobenzene anion radical, through electrolysis. Although this study does not directly involve this compound, the methodologies and insights provided could be applied to investigate the electrochemical properties of similar nitrobenzonitrile compounds. This research is pertinent to understanding the reactivity and potential applications of these compounds in electrochemical sensors or organic synthesis processes (Geske & Maki, 1960).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-6-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUKEUGFEDLVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)

![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)

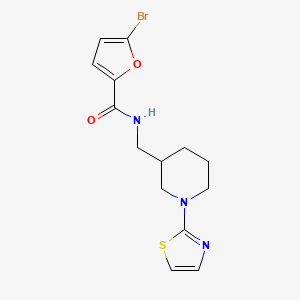

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)